![molecular formula C17H18F3N3O2S B2677721 1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-40-6](/img/structure/B2677721.png)
1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
作用机制
MPTP exerts its effects on the brain through a variety of mechanisms, including:
1. Inhibition of mitochondrial complex I: MPTP is converted into MPP+ in the brain, which selectively inhibits mitochondrial complex I and leads to the production of reactive oxygen species and oxidative stress.
2. Modulation of dopamine and serotonin transporters: MPTP has been found to selectively bind to and modulate the dopamine and serotonin transporters in the brain, leading to changes in dopamine and serotonin levels.
3. Activation of microglia: MPTP has been found to activate microglia, leading to the production of pro-inflammatory cytokines and neuroinflammation.
Biochemical and Physiological Effects:
MPTP has a variety of biochemical and physiological effects, including:
1. Selective destruction of dopamine-producing neurons in the substantia nigra: MPTP is converted into MPP+ in the brain, which selectively destroys dopamine-producing neurons in the substantia nigra.
2. Changes in dopamine and serotonin levels: MPTP has been found to selectively modulate the dopamine and serotonin transporters in the brain, leading to changes in dopamine and serotonin levels.
3. Production of reactive oxygen species and oxidative stress: MPP+ selectively inhibits mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress.
实验室实验的优点和局限性
MPTP has a number of advantages and limitations for lab experiments, including:
Advantages:
1. Selective binding to and modulation of specific receptors and transporters in the brain.
2. Ability to selectively destroy dopamine-producing neurons in the substantia nigra.
3. Ability to model the effects of drugs of abuse on the brain.
Limitations:
1. Toxicity: MPTP is converted into a toxic metabolite called MPP+ in the brain, which can be harmful to researchers if not handled properly.
2. Specificity: MPTP has a high degree of specificity for certain receptors and transporters, which may limit its usefulness in some experiments.
3. Lack of clinical relevance: While MPTP has been used to model the effects of Parkinson's disease and other conditions, it may not accurately reflect the complexity of these conditions in humans.
未来方向
There are a number of future directions for research on MPTP, including:
1. Developing new treatments for Parkinson's disease: MPTP has been used extensively to model the effects of Parkinson's disease, and further research may lead to the development of new treatments for the condition.
2. Investigating the role of dopamine and serotonin in other conditions: MPTP has been used to study the role of dopamine and serotonin in a variety of conditions, but further research may reveal new insights into the role of these neurotransmitters in other diseases.
3. Developing new compounds with similar properties: MPTP has a number of useful properties for scientific research, and further research may lead to the development of new compounds with similar properties for use in a variety of experiments.
合成方法
MPTP can be synthesized using a variety of methods, but one of the most common is the reaction between 4-methylbenzenesulfonyl chloride and 3-(trifluoromethyl)pyridin-2-amine in the presence of a base such as triethylamine. This reaction yields MPTP as a white crystalline solid with a melting point of 221-223°C.
科学研究应用
MPTP has been used extensively in scientific research due to its ability to selectively bind to and modulate a variety of receptors and transporters in the central nervous system. Some of the most common research applications of MPTP include:
1. Studying the role of dopamine in Parkinson's disease: MPTP is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopamine-producing neurons in the substantia nigra. This makes MPTP a valuable tool for studying the role of dopamine in Parkinson's disease and for developing new treatments for the condition.
2. Investigating the role of serotonin in depression and anxiety: MPTP has been found to selectively bind to and modulate the serotonin transporter, making it a valuable tool for studying the role of serotonin in depression and anxiety.
3. Studying the effects of drugs of abuse on the brain: MPTP has been used to model the effects of drugs of abuse such as cocaine and amphetamines on the brain, as these drugs are known to modulate dopamine and serotonin levels.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-13-4-6-14(7-5-13)26(24,25)23-11-9-22(10-12-23)16-15(17(18,19)20)3-2-8-21-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMPDMZVWJUNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

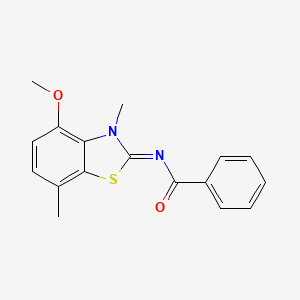
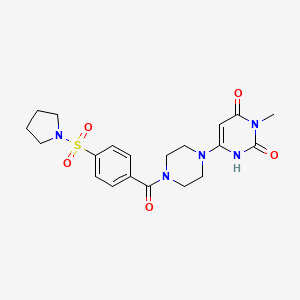
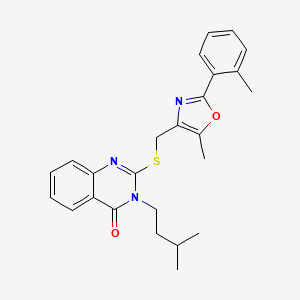
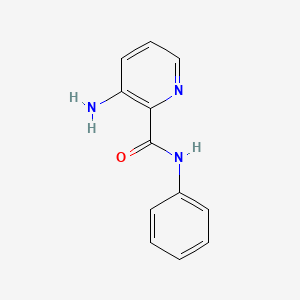
![3-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2677645.png)
![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2677649.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2677652.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)
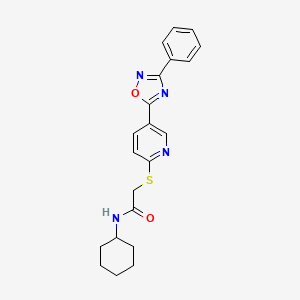
![5-(3,4-difluorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2677661.png)